molecular formula C10H11N3O3S B3956175 N-[(4-nitrophenyl)carbamothioyl]propanamide

N-[(4-nitrophenyl)carbamothioyl]propanamide

Cat. No.: B3956175
M. Wt: 253.28 g/mol
InChI Key: NIFARQYLHAFETC-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)carbamothioyl]propanamide is an organic compound with the molecular formula C10H11N3O3S. This compound is known for its unique structural features, which include a nitrophenyl group, a carbamothioyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)carbamothioyl]propanamide typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)carbamothioyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, it has been shown to inhibit the enzyme CTP synthetase PyrG, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of nucleotides, thereby hindering the growth and replication of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-nitrophenyl)carbamothioyl]propanamide stands out due to its specific structural features and the presence of both nitrophenyl and carbamothioyl groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple targets, such as CTP synthetase PyrG, makes it a promising candidate for multitarget drug development .

Properties

IUPAC Name

N-[(4-nitrophenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-9(14)12-10(17)11-7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3,(H2,11,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFARQYLHAFETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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